molecular formula C15H16N2OS B2356725 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide CAS No. 1305784-43-3

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide

Cat. No.: B2356725
CAS No.: 1305784-43-3
M. Wt: 272.37
InChI Key: JPXIKQNBFBIABD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide is a chemical compound with the molecular formula C15H16N2OS and a molecular weight of 272.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide typically involves the reaction of 3-(dimethylamino)phenol with 4-chlorobenzene-1-carbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups, such as amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-[3-(Dimethylamino)phenoxy]benzene-1-carbothioamide can be compared with other similar compounds, such as:

    4-[3-(Dimethylamino)phenoxy]benzene-1-carboxamide: This compound has a carboxamide group instead of a carbothioamide group, which may result in different chemical and biological properties.

    4-[3-(Dimethylamino)phenoxy]benzene-1-sulfonamide:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[3-(dimethylamino)phenoxy]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-17(2)12-4-3-5-14(10-12)18-13-8-6-11(7-9-13)15(16)19/h3-10H,1-2H3,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXIKQNBFBIABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.